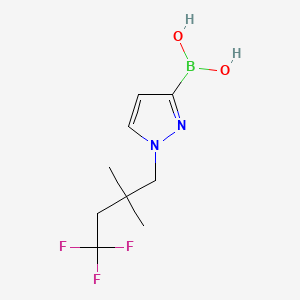![molecular formula C12H12ClF2NO B13690902 5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13690902.png)
5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[25]octane is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and an amine.
Introduction of the chloro and difluoro substituents: This step often involves halogenation reactions using reagents such as thionyl chloride or sulfur tetrafluoride.
Chemical Reactions Analysis
5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chloro and difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, which can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane can be compared with other spirocyclic compounds, such as:
(3R,4R)-6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octan-4-ol: This compound has a similar core structure but differs in the presence of an additional hydroxyl group, which can influence its reactivity and biological activity.
Spirocyclic piperidines: These compounds share the spirocyclic motif but differ in the nature of the substituents and the heteroatoms present in the ring system.
Properties
Molecular Formula |
C12H12ClF2NO |
|---|---|
Molecular Weight |
259.68 g/mol |
IUPAC Name |
7-(4-chloro-2,6-difluorophenyl)-1-oxa-7-azaspiro[2.5]octane |
InChI |
InChI=1S/C12H12ClF2NO/c13-8-4-9(14)11(10(15)5-8)16-3-1-2-12(6-16)7-17-12/h4-5H,1-3,6-7H2 |
InChI Key |
ZZYSUHAGOILSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CN(C1)C3=C(C=C(C=C3F)Cl)F)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
![Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B13690847.png)







